3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
(2-METHYL-1,3-THIAZOL-4-YL)METHYL [5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a thiazole ring, a triazole ring, and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-1,3-THIAZOL-4-YL)METHYL [5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling through a sulfide linkage. Common reagents used in these reactions include thionyl chloride, sodium azide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-METHYL-1,3-THIAZOL-4-YL)METHYL [5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiazole and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitrobenzene compounds.
Scientific Research Applications
(2-METHYL-1,3-THIAZOL-4-YL)METHYL [5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-METHYL-1,3-THIAZOL-4-YL)METHYL [5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio}phenoxy}acetic acid: A compound with similar structural features, acting as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(2-METHYL-1,3-THIAZOL-4-YL)METHYL [5-(4-NITROBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to its combination of thiazole and triazole rings, along with the nitrobenzyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17N5O2S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-methyl-4-[[5-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C20H17N5O2S2/c1-14-21-16(12-28-14)13-29-20-23-22-19(24(20)17-5-3-2-4-6-17)11-15-7-9-18(10-8-15)25(26)27/h2-10,12H,11,13H2,1H3 |
InChI Key |
YVPNLEHKACMRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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